molecular formula C17H18N2O3S B4107886 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4107886
M. Wt: 330.4 g/mol
InChI Key: RNPSRUXKALCOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that exhibits interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This makes it a promising candidate for further research in the field of medicinal chemistry. However, one of the limitations of using this compound is its relatively low yield during the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One area of interest is in the development of new analogs of the compound that exhibit improved pharmacological properties. Another area of interest is in the use of the compound as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Scientific Research Applications

1-acetyl-3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11(20)19-14(17-5-4-8-23-17)10-13(18-19)12-6-7-15(21-2)16(9-12)22-3/h4-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPSRUXKALCOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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